5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a triazole ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the isoxazole ring through a cyclization reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . The triazole ring can be introduced via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . The final step involves the coupling of the triazole and isoxazole intermediates with a carboxamide group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to streamline the process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isoxazole-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Shares the triazole ring but differs in the presence of a benzoic acid group instead of an isoxazole ring.
(2RS,3RS)α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol: Contains a triazole ring and is used as an antifungal agent.
Uniqueness
5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isoxazole-3-carboxamide is unique due to its combination of an isoxazole ring and a triazole ring, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-8(2)11(7-17-5-4-13-16-17)14-12(18)10-6-9(3)19-15-10/h4-6,8,11H,7H2,1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFJLHVQOFGTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(CN2C=CN=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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